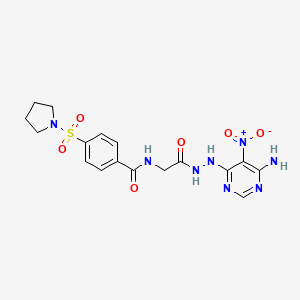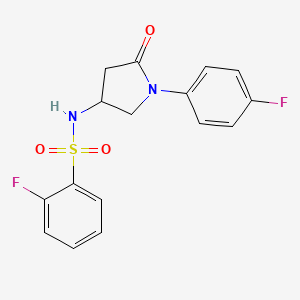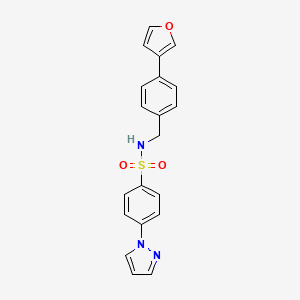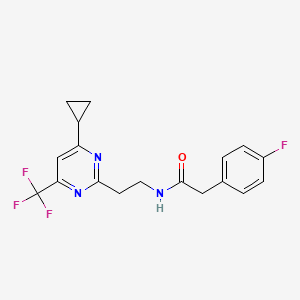
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea is a urea derivative that is of interest due to its potential pharmacological properties. Urea derivatives are known for their diverse biological activities, which include anticancer properties as seen in the synthesis of 1-aryl-3-(2-chloroethyl) ureas, which have shown cytotoxicity against human adenocarcinoma cells . The metabolism of similar compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea, has been studied in rat liver microsomes, revealing the formation of various metabolites through cytochrome P-450-dependent monohydroxylation . These studies provide a foundation for understanding the behavior of related compounds in biological systems.
Synthesis Analysis
The synthesis of urea derivatives typically involves the reaction of isocyanates with amines or other nitrogen-containing nucleophiles. For instance, the synthesis of 3-chloroadamantan-1-ylmethyl isocyanate, a related compound, starts from 2-(3-chloroadamantan-1-yl)acetic acid and proceeds to react with fluoro- and chloroanilines to yield N,N'-disubstituted ureas . Another example is the preparation of 1-isocyanatoadamantane, which is used to synthesize 1,3-disubstituted ureas with various phenyl fragments . These methods could potentially be adapted for the synthesis of 3-(2-chloroacetyl)-1-(2-methylcyclohexyl)urea by selecting appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of urea derivatives can be complex, with various substituents affecting the overall conformation and properties of the molecule. For example, the crystal structure of 1,3-dicyclohexyl-1-(tetrahydrothiophene-2-carbonyl)urea has been determined, revealing the presence of intermolecular hydrogen bonding interactions that stabilize the crystal structure . Such structural analyses are crucial for understanding the physical properties and potential intermolecular interactions of 3-(2-chloroacetyl)-1-(2-methylcyclohexyl)urea.
Chemical Reactions Analysis
Urea derivatives can undergo a variety of chemical reactions, depending on their functional groups and the reaction conditions. The metabolism of 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea by rat liver microsomes involves hydroxylation reactions , which could also be relevant for the metabolism of 3-(2-chloroacetyl)-1-(2-methylcyclohexyl)urea. Understanding these reactions is important for predicting the behavior of the compound in biological systems and for designing derivatives with improved properties.
Physical and Chemical Properties Analysis
The physical and chemical properties of urea derivatives are influenced by their molecular structure. For example, the presence of polycyclic fragments can affect the solubility, melting point, and stability of the compound . The crystal structure analysis of related compounds provides insights into the potential solid-state properties of 3-(2-chloroacetyl)-1-(2-methylcyclohexyl)urea, such as its crystal packing and hydrogen bonding patterns . These properties are important for the formulation and delivery of the compound as a potential drug.
Scientific Research Applications
Synthesis and Identification
- A method for determining related compounds, such as 1-(2-chloroethyl)-3-(trans-4-methylcyclohexyl)-1-nitrosourea in body fluids, involves extraction and treatment with specific reagents, highlighting a potential application in biomedical research and diagnostics (Caddy & Idowu, 1984).
- The liver microsomal metabolism of similar compounds produces various metabolites, indicating its biotransformation and potential implications for drug metabolism studies (May, Kohlhepp, Boose, & Reed, 1979).
Molecular Structure
- The three-dimensional structure of related nitrosoureas has been determined, providing insight into their molecular configurations and potential interactions with biological targets (Smith, Camerman, & Camerman, 1978).
Mechanistic Insights
- Studies on the mechanism of action of nitrosoureas on DNA and the isolation of intermediates in their decomposition contribute to understanding their potential therapeutic applications and interactions with genetic material (Lown & Chauhan, 1981).
Chemical Reactions and Interactions
- Research on the reactions of urea and its derivatives with various compounds provides insights into the chemical properties and potential applications of 3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea in synthesizing new materials or pharmaceuticals (Butler & Hussain, 1981).
properties
IUPAC Name |
2-chloro-N-[(2-methylcyclohexyl)carbamoyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O2/c1-7-4-2-3-5-8(7)12-10(15)13-9(14)6-11/h7-8H,2-6H2,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZMQRXRWKFLFEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Chloroacetyl)-1-(2-methylcyclohexyl)urea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-([1,3]dioxolo[4,5-f][1,3]benzothiazol-6-yl)-3,4,5-trimethoxybenzamide](/img/structure/B3014163.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide](/img/structure/B3014167.png)
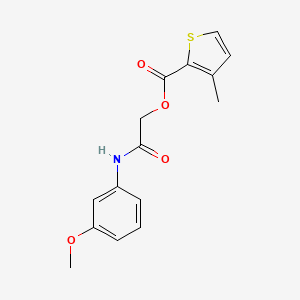
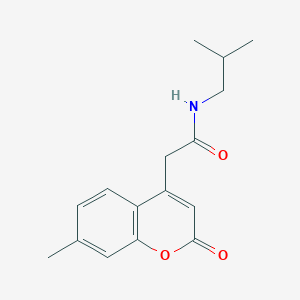
![(3Ar,6aR)-3a-(trifluoromethyl)-2,3,4,5,6,6a-hexahydrothieno[2,3-c]pyrrole 1,1-dioxide](/img/structure/B3014173.png)
![N-[[5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]sulfanyl-4-phenyl-1,2,4-triazol-3-yl]methyl]-2-methyl-3-nitrobenzamide](/img/structure/B3014176.png)
![N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-2-iodobenzamide](/img/structure/B3014177.png)
![1-(2-Methoxyphenyl)-4-[(3-methylphenyl)methyl]pyrazine-2,3-dione](/img/structure/B3014178.png)
![methyl 4,6-dimethyl-3-(1H-pyrrol-1-yl)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3014179.png)
